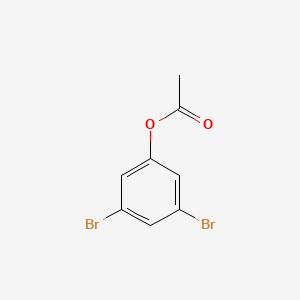

3,5-Dibromophenyl acetate

Beschreibung

3,5-Dibromophenyl acetate is an organic ester derived from 3,5-dibromophenol and acetic acid. It features a phenyl ring substituted with bromine atoms at the 3- and 5-positions and an acetyloxy (-OAc) group at the para position (4-position). This compound is primarily utilized in research settings, including synthetic chemistry, material science, and pharmacological studies. Its brominated aromatic structure contributes to unique electronic and steric properties, making it a valuable intermediate for synthesizing complex molecules, such as polymers, agrochemicals, or bioactive compounds .

Eigenschaften

IUPAC Name |

(3,5-dibromophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXGHGNAEBFULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dibromophenyl acetate can be synthesized through the acetylation of 3,5-dibromophenol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Hydrolysis: The acetate group can be hydrolyzed to yield 3,5-dibromophenol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product is 3,5-dibromophenol.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the context of sickle cell disease.

Industry: Used in the development of materials with specific properties, such as polymers.

Wirkmechanismus

The exact mechanism of action of 3,5-Dibromophenyl acetate is not fully understood. it is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to form complexes with other molecules, potentially influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3,5-dibromophenyl acetate can be compared to the following compounds based on substituent patterns, applications, and physicochemical properties:

Methyl 2-(3,5-Dibromo-4-Hydroxyphenyl)Acetate

- Structure : Contains a methyl ester group (-COOCH₃) attached to a 3,5-dibromo-4-hydroxyphenyl moiety.

- Key Differences :

- Substituents : The hydroxyl (-OH) group at the 4-position introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to 3,5-dibromophenyl acetate, which lacks hydroxyl groups.

- Molecular Weight : 323.97 g/mol (vs. ~308.97 g/mol for 3,5-dibromophenyl acetate, assuming C₈H₆Br₂O₂).

- Applications : Used as a synthetic precursor in pharmacological research, whereas 3,5-dibromophenyl acetate’s bromine-rich structure may favor applications in flame retardants or halogenated intermediates .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Features a phenyl ring with hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid side chain.

- Key Differences :

- Substituent Effects : Hydroxyl groups confer antioxidant and chelating properties, whereas bromine atoms in 3,5-dibromophenyl acetate increase lipophilicity and electron-withdrawing effects.

- Applications : Caffeic acid is widely used in food, cosmetics, and supplements due to its natural origin and bioactive properties, contrasting with the synthetic and industrial focus of brominated esters .

Bromo-[(3,5-Dibromophenyl)Methyl]Mercury

- Structure: An organomercury compound with a 3,5-dibromophenylmethyl group bonded to mercury.

- Key Differences: Toxicity and Stability: Mercury incorporation introduces significant toxicity and environmental concerns, limiting its applications compared to non-metallic esters like 3,5-dibromophenyl acetate. Reactivity: The mercury center enables unique reactivity in cross-coupling reactions, whereas the acetate ester is more suited to nucleophilic acyl substitutions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Electronic Effects : Bromine substituents in 3,5-dibromophenyl acetate enhance electrophilic aromatic substitution resistance but increase susceptibility to nucleophilic attack at the ester group compared to hydroxylated analogs like caffeic acid .

Biologische Aktivität

3,5-Dibromophenyl acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant data tables and case studies to illustrate its effects.

Chemical Structure and Properties

3,5-Dibromophenyl acetate has the molecular formula C9H8Br2O2 and a molecular weight of approximately 307.97 g/mol. The presence of bromine atoms in the ortho positions on the phenyl ring significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3,5-dibromophenyl acetate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, 3,5-dibromophenyl acetate has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Cell Line : MCF-7

- IC50 : 15 μM

- Cell Line : HeLa

- IC50 : 20 μM

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be attributed to the compound's ability to modulate various signaling pathways involved in cell survival .

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 3,5-dibromophenyl acetate.

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of dibromo-substituted phenyl compounds revealed that those with similar structures to 3,5-dibromophenyl acetate exhibited significant antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could enhance efficacy . -

Case Study on Anticancer Properties :

In a clinical trial assessing the effects of brominated phenolic compounds on tumor growth in mice, it was observed that administration of these compounds led to a reduction in tumor size by up to 30% compared to control groups. This suggests a promising avenue for further research into their use as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dibromophenyl acetate, and what factors influence reaction efficiency?

- Methodology : The primary synthesis involves esterification of 3,5-dibromophenol with acetic anhydride or acetyl chloride. Reaction efficiency depends on:

- Catalysts : Acid catalysts (e.g., sulfuric acid) enhance nucleophilic acyl substitution .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.

- Temperature : Controlled heating (~60–80°C) balances reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product from unreacted phenol or diacetylated byproducts .

Q. How should researchers characterize the purity of 3,5-Dibromophenyl acetate using spectroscopic methods?

- Analytical workflow :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublet splitting due to para-bromines) and the acetate methyl group (δ 2.1–2.3 ppm) .

- GC-MS : Confirm molecular ion peak ([M]⁺ at m/z 292 for C₈H₆Br₂O₂) and assess purity via retention time consistency .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions between calculated and observed ¹H NMR chemical shifts in 3,5-Dibromophenyl acetate?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects.

- Validate with NOESY/ROESY to detect through-space interactions between acetate and bromine substituents .

- Cross-reference with solid-state NMR to assess crystal packing effects .

Q. How does steric hindrance from bromine substituents affect acylation reaction kinetics in 3,5-Dibromophenyl acetate synthesis?

- Kinetic analysis :

- Bromine’s electron-withdrawing effect deactivates the phenolic oxygen, slowing acylation.

- Use pseudo-first-order kinetics to measure rate constants under varying temperatures.

- Competitive experiments with less-hindered phenols (e.g., 3-bromophenyl acetate) reveal steric contributions .

Q. What computational models predict the crystal structure of 3,5-Dibromophenyl acetate, and how do they compare with XRD data?

- Modeling workflow :

- Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict intermolecular interactions (e.g., Br···O halogen bonding).

- Compare with XRD data (e.g., unit cell parameters, space group P2₁/c) to validate packing motifs .

Q. How do competing reaction pathways in nucleophilic aromatic substitution impact byproduct formation during 3,5-Dibromophenyl acetate synthesis?

- Mechanistic insights :

- Bromine substituents direct electrophilic attack to the para position, but over-acylation may occur at elevated temperatures.

- Monitor byproducts (e.g., diacetylated derivatives) via TLC and optimize reaction time/temperature .

Application-Oriented Questions

Q. What standardized protocols exist for evaluating the hydrolytic stability of 3,5-Dibromophenyl acetate under physiological conditions?

- Protocol :

- pH-dependent hydrolysis : Incubate in buffers (pH 2–10, 37°C) and quantify degradation via HPLC.

- Kinetic profiling : Calculate half-life (t₁/₂) using first-order kinetics. Stability decreases at pH >7 due to acetate ester hydrolysis .

Q. How does the electronic effect of bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Reactivity analysis :

- Bromines act as ortho/para-directing groups , facilitating Suzuki-Miyaura coupling with aryl boronic acids.

- Use Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O to synthesize biaryl derivatives.

- Compare yields with non-brominated analogs to assess electronic deactivation .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.